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Compound of Interest

Compound Name: Met5-enkephalin-Arg-Phe

Cat. No.: B15130364 Get Quote

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a comprehensive guide to the synthesis, purification, and

characterization of the endogenous opioid heptapeptide Met5-enkephalin-Arg-Phe (Tyr-Gly-

Gly-Phe-Met-Arg-Phe). This peptide is a C-terminal extended form of Met-enkephalin, derived

from proenkephalin A, and plays a significant role in pain modulation and neuroendocrine

regulation through its interaction with opioid receptors.[1] The protocols detailed below are

intended for research purposes and provide a framework for producing high-purity peptide for

in vitro and in vivo studies.

Introduction
Met5-enkephalin-Arg-Phe is an important neuropeptide that exhibits affinity for mu (μ), delta

(δ), and kappa (κ) opioid receptors.[2] Its biological activity, including antinociception, makes it

a valuable tool for research into pain pathways, opioid receptor function, and the development

of novel analgesic compounds.[2] The synthesis of this peptide is typically achieved through

solid-phase peptide synthesis (SPPS), a robust and widely used method for creating custom

peptide sequences.
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Table 1: Physicochemical Properties of Met5-enkephalin-
Arg-Phe

Property Value

Sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe

Molecular Formula C₄₉H₆₃N₁₁O₉S

Molecular Weight 986.16 g/mol

Amino Acid Composition 7

Table 2: Representative Yield and Purity of Synthetic
Met5-enkephalin-Arg-Phe

Parameter Typical Range Notes

Crude Peptide Purity (post-

cleavage)
30-60%

Highly dependent on synthesis

efficiency.

Purified Peptide Yield (post-

HPLC)
10-40%

Varies with scale and

purification efficacy.

Final Peptide Purity (analytical

HPLC)
>95% to >98%

Purity level should be selected

based on the intended

application.[3][4]

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Met5-enkephalin-Arg-Phe using Fmoc Chemistry
This protocol outlines the manual synthesis of Met5-enkephalin-Arg-Phe on a Rink Amide

resin to yield a C-terminally amidated peptide.

1. Resin Preparation:

Start with Rink Amide resin (0.5-1.0 mmol/g loading capacity).
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Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Repeat the 20% piperidine in DMF treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times), then with dichloromethane (DCM) (3 times),

and finally with DMF (3 times).

3. Amino Acid Coupling (Sequential):

The peptide is synthesized from the C-terminus to the N-terminus: Phe -> Arg -> Met -> Phe

-> Gly -> Gly -> Tyr.

For each coupling cycle:

Dissolve 3-4 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g.,

HBTU/HOBt or HATU) in DMF.

Add 6-8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is

positive (indicating free amines), repeat the coupling step.

After successful coupling, wash the resin with DMF (5 times).

4. Side-Chain Protection Strategy:
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Fmoc-Phe-OH: No side-chain protection needed.

Fmoc-Arg(Pbf)-OH: The guanidinium group is protected with the 2,2,4,6,7-

pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Fmoc-Met-OH: Methionine can be used without side-chain protection, but care must be

taken to avoid oxidation. Alternatively, a sulfoxide-protected methionine can be used, which

is reduced during the final cleavage step.

Fmoc-Gly-OH: No side-chain protection needed.

Fmoc-Tyr(tBu)-OH: The hydroxyl group of tyrosine is protected with a tert-butyl (tBu) group.

5. Final Fmoc Deprotection:

After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled, perform a final Fmoc deprotection

as described in step 2.

Protocol 2: Cleavage from Resin and Side-Chain
Deprotection
1. Resin Preparation:

After the final deprotection and washing, dry the peptidyl-resin under vacuum.

2. Cleavage Cocktail Preparation:

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water

(H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS and water act as scavengers to prevent side

reactions with the deprotected amino acid side chains. CAUTION: TFA is highly corrosive

and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

Stir the mixture at room temperature for 2-3 hours.
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4. Peptide Precipitation and Collection:

Filter the resin and collect the TFA solution containing the cleaved peptide.

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold

excess).

Centrifuge the mixture to pellet the precipitated peptide.

Wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
1. Sample Preparation:

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50%

acetonitrile in water containing 0.1% TFA.

2. HPLC System and Column:

Use a preparative RP-HPLC system with a C18 column.

3. Mobile Phases:

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

Inject the dissolved crude peptide.
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Apply a linear gradient of Mobile Phase B, for example, from 5% to 65% over 60 minutes, at

a flow rate of 10-20 mL/min for a preparative column. The optimal gradient should be

determined empirically based on analytical HPLC runs.

Monitor the elution of the peptide at 220 nm and 280 nm.

5. Fraction Collection and Analysis:

Collect fractions corresponding to the major peptide peak.

Analyze the purity of the collected fractions using analytical RP-HPLC.

Pool the fractions with the desired purity (>95% or as required).

6. Lyophilization:

Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white

powder.

Protocol 4: Characterization by Mass Spectrometry
1. Sample Preparation:

Dissolve a small amount of the lyophilized peptide in a suitable solvent for mass

spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-

Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

3. Data Interpretation:

Confirm the identity of the peptide by comparing the observed molecular weight with the

theoretical molecular weight (986.16 Da).
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Caption: Workflow for the synthesis of Met5-enkephalin-Arg-Phe.
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Caption: General signaling pathway for opioid receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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